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Compound of Interest

Compound Name: Parsaclisib Hydrochloride

Cat. No.: B609840

An In-depth Examination of a Potent and Selective PI3Kd Inhibitor

This technical guide provides a comprehensive overview of Parsaclisib (INCB050465), a next-
generation, potent, and highly selective oral inhibitor of phosphatidylinositol 3-kinase delta
(PI3Kd), for researchers, scientists, and drug development professionals. Parsaclisib has been
extensively evaluated in clinical trials for the treatment of various subtypes of relapsed or
refractory non-Hodgkin lymphoma (NHL), demonstrating significant clinical activity and a
manageable safety profile.

Core Concepts: Mechanism of Action and Rationale

Parsaclisib targets the delta isoform of PI3K, a critical component of the B-cell receptor (BCR)
signaling pathway.[1][2] In many B-cell malignancies, this pathway is constitutively active,
driving cell proliferation, survival, and growth.[1][3][4][5] By selectively inhibiting PI3KJ,
Parsaclisib effectively disrupts these pro-survival signals, leading to the inhibition of tumor cell
growth and induction of apoptosis.[1][2] Its high selectivity for the delta isoform over other class
| PI3K isoforms (a, 3, and y) is a key design feature intended to minimize off-target toxicities.[1]
[3][5][6] Preclinical studies have shown that Parsaclisib is over 1,000 to 20,000 times more
selective for PI3Kd than other isoforms.[1][3][6]
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Diagram 1: Parsaclisib's Mechanism of Action in the PI3BK/AKT/mTOR Pathway.
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Preclinical and Pharmacological Data

Parsaclisib has demonstrated potent antitumor activity in preclinical models of B-cell
malignancies.[6][7] In vitro, it directly blocks PI3K signaling-mediated cell proliferation in various
B-cell lines.[1][6] In vivo studies using xenograft models have shown that Parsaclisib can inhibit
tumor growth in a dose-dependent manner.[1]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in patients have shown that Parsaclisib is rapidly absorbed after oral
administration, with the time to maximum plasma concentration (Tmax) typically occurring
within an hour.[7][8] The steady-state geometric mean terminal-phase disposition half-life is
approximately 10 hours.[7][8] Doses of 20 mg once daily have been shown to maintain
concentrations above the 1C90 for target inhibition throughout the dosing interval.[3]

Pharmacodynamic analyses have confirmed target engagement, with studies showing
significant changes in plasma proteins associated with PI3Kd inhibition, such as CXCL13,
CCL17, and IL10, following treatment with Parsaclisib.[7]

Table 1: Key Pharmacological and Preclinical Parameters for Parsaclisib
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Parameter Value Reference
Phosphoinositide 3-kinase

Target [1][2]
delta (PI3Kd)
>1,000 to >20,000-fold for

Selectivity PI3Kd over other Class | [1][3][6]
isoforms

IC50 (whole blood) 10 nM [31[4]

IC90 (whole blood) 77 nM [3114]

IC50 (biochemical assay) 1nM [5]

In Vivo Efficacy

Dose-dependent tumor growth

inhibition in Pfeiffer xenograft

models (0.1-10 mg/kg)

[1]

Mean Tmax

~0.55 - 1 hour

[7](8]

Mean Half-life (t¥%)

~9.9 - 10 hours

[7](8]

Clinical Development in Non-Hodgkin Lymphoma

Parsaclisib has been extensively investigated in a series of clinical trials known as the
CITADEL (Clinical Investigation of TArgeted PI3K-DELta Inhibition in Lymphomas) program.[9]
[10][11] These studies have evaluated Parsaclisib as both a monotherapy and in combination

with other agents across various NHL subtypes.

Monotherapy Efficacy in Relapsed/Refractory NHL

Parsaclisib has demonstrated significant efficacy as a monotherapy in patients with relapsed or

refractory follicular lymphoma (FL), marginal zone lymphoma (MZL), mantle cell ymphoma
(MCL), and diffuse large B-cell ymphoma (DLBCL).

Table 2: Summary of Parsaclisib Monotherapy Efficacy in NHL Subtypes from CITADEL Trials
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. Median
Objective = Complete .
. Duration
NHL Trial Dosing Respons Respons f Referenc
ria o
Subtype Regimen e Rate e (CR) e
Respons
(ORR) Rate
e (DOR)
) 20 mg QD
Follicular
CITADEL- for 8 wks, 14.7
Lymphoma 77.7% 19.4% [12][13]
203 then 2.5 months
(FL)
mg QD
Marginal 20 mg QD
Zone CITADEL- for 8 wks, Not Not
57% [9]
Lymphoma 204 then 2.5 Reported Reported
(MzZL) mg QD
Mantle Cell
20 mg QD
Lymphoma
CITADEL- for 8 wks, 12.1
(MCL) 70.1% 15.6% [5][14]
] 205 then 2.5 months
(BTKi-
. mg QD
naive)
Diffuse 20 QD
mg
Large B-
CITADEL- for 8 wks,
Cell 25.5% 14.5% 6.2 months  [4][15]
202 then 20 mg
Lymphoma
QW
(DLBCL)

QD = once daily; QW = once weekly; BTKi = Bruton's tyrosine kinase inhibitor

Combination Therapy

Parsaclisib has also been evaluated in combination with standard-of-care therapies. The
CITADEL-112 study assessed Parsaclisib with rituximab, bendamustine + rituximab, or
ibrutinib.

Table 3: Efficacy of Parsaclisib in Combination Therapy (CITADEL-112)
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Objective Response Rate

Combination Regimen Reference
(ORR)
Parsaclisib + Rituximab 81.3% [16]
Parsaclisib + Bendamustine +
o 55.6% [16]
Rituximab
Parsaclisib + Ibrutinib 50.0% [16]

Safety and Tolerability

Across clinical trials, Parsaclisib has demonstrated a manageable safety profile.[9][11][17] The
most common treatment-emergent adverse events (TEAES) are generally low-grade and
include diarrhea, nausea, fatigue, and rash.[9] Immune-mediated toxicities, a known class
effect of PI3K inhibitors, have been observed, and prophylaxis for Pneumocystis jirovecii
pneumonia (PJP) is typically required.[10][11][18]

Table 4. Common Treatment-Emergent Adverse Events (All Grades) with Parsaclisib

Monotherapy
Adverse Event Reported Frequency Reference
Diarrhea/Colitis 36% [9]
Nausea 36% [9]
Fatigue 31% 9]
Rash 31% [9]
Neutropenia 50-62.5% (in combination [16]

studies)

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for Parsaclisib research are proprietary and not
fully available in the public domain. However, the methodologies employed in key clinical trials
provide a framework for designing future studies.
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Clinical Trial Design: The CITADEL Program

The Phase 2 CITADEL studies shared a similar design, which serves as a model for evaluating
Parsaclisib in specific NHL populations.

Patient Population
(Relapsed/Refractory NHL Subtype,
ECOG PS <2, Specific Prior Therapies)

Induction Dosing
Parsaclisib 20 mg QD for 8 weeks

Maintenance Dosing

(e.g., Parsaclisib 2.5 mg QD) Mandatory PJP Prophylaxis T

Primary Endpoint: ORR by IRC

Secondary Endpoints: CRR, DOR, PFS, OS, Safety

Click to download full resolution via product page

Diagram 2: Generalized Experimental Workflow for CITADEL Phase 2 Trials.

Key Methodological Components:

o Patient Selection: Eligibility criteria typically include histologically confirmed relapsed or
refractory NHL subtypes after a specific number of prior systemic therapies, and an Eastern
Cooperative Oncology Group (ECOG) performance status of <2.[9][10][11]

» Dosing Strategy: A common dosing regimen involves an initial daily dosing period (e.g., 20
mg once daily for 8 weeks) followed by a lower-dose daily or weekly maintenance schedule.
[9][10][11][19] This strategy was developed to optimize long-term tolerability.

o Efficacy Assessment: Tumor response is typically evaluated according to the Lugano criteria.
[7] The primary endpoint in many of the Phase 2 studies was the objective response rate
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(ORR) as determined by an independent review committee.[20]

o Safety Monitoring: Safety and tolerability are assessed through the monitoring of treatment-
emergent adverse events (TEAES), clinical laboratory assessments, and physical
examinations, graded according to the Common Terminology Criteria for Adverse Events
(CTCAE).[3]

o Pharmacokinetic/Pharmacodynamic Analysis: Blood samples are collected at specified time
points to determine plasma drug concentrations and to analyze biomarkers of PI3Kd
pathway inhibition.[7]

In Vitro and In Vivo Preclinical Assays

While specific protocols are not detailed in the provided references, the types of assays used to
characterize Parsaclisib's activity are described:

o Kinase Assays: Biochemical assays were used to determine the half-maximal inhibitory
concentration (IC50) of Parsaclisib against PI3Kd and other isoforms to establish potency
and selectivity.[18]

o Cell-Based Proliferation Assays: The effect of Parsaclisib on the proliferation of various B-cell
malignancy cell lines was assessed to confirm its direct anti-tumor activity.[1][6]

o Xenograft Models: The in vivo efficacy of Parsaclisib was evaluated in mouse models
bearing human B-cell lymphoma xenografts (e.g., Pfeiffer DLBCL model).[1][21] Tumor
growth inhibition was measured following oral administration of the compound.[1]

Conclusion and Future Directions

Parsaclisib is a potent and highly selective PI3Kd inhibitor that has demonstrated substantial
clinical benefit and a manageable safety profile in patients with various subtypes of relapsed or
refractory non-Hodgkin lymphoma.[3][9][22] Its differentiated safety profile, particularly
regarding hepatotoxicity, represents a potential advantage over earlier-generation PI3K
inhibitors.[6][16]

Future research will likely focus on optimizing combination therapies, exploring its utility in
earlier lines of treatment, and identifying predictive biomarkers to select patients most likely to
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respond. Although the New Drug Application for Parsaclisib was withdrawn in 2022 due to the
FDA's request for confirmatory studies which the manufacturer opted not to pursue, the
extensive data from the CITADEL program provides a valuable foundation for ongoing research
into PI3Kd inhibition in hematologic malignancies.[17]

Parsaclisib Characteristics Clinical Outcomes
High Potency Leads to Significant Efficacy in NHL
/ (Low nM IC50) (High ORR)
Parsaclisib
- Contributes to
High PI3K& Selectivity I>| Manageable Safety Profile

Click to download full resolution via product page

Diagram 3: Core Attributes of Parsaclisib and Their Clinical Implications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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